2-(5-bromopyridin-3-yl)propanoic acid
Description
2-(5-Bromopyridin-3-yl)propanoic acid is a halogenated pyridine derivative with a propanoic acid moiety attached to the pyridine ring. The compound features a bromine atom at the 5-position of the pyridine ring and a propanoic acid group at the 3-position of the ring. Based on structural data from Enamine Ltd (), its molecular weight is approximately 235.26 g/mol, though the exact molecular formula remains ambiguous due to inconsistencies in available data.
Properties
CAS No. |
1375753-66-4 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between 5-bromo-3-pyridinyl boronic esters and acrylic acid derivatives. Palladium catalysts, particularly Pd(PPh₃)₄ (1–5 mol%), facilitate the coupling in toluene/ethanol mixtures (3:1 v/v) at 80–100°C. Base selection significantly impacts yields: K₃PO₄ (2.5 equiv.) outperforms Na₂CO₃ due to improved solubility and reduced side reactions. A representative protocol involves reacting 5-bromo-3-pyridinylboronic acid with methyl acrylate under inert atmosphere for 12–24 hours, achieving isolated yields of 72–82%.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3–4 mol% Pd(PPh₃)₄ | Maximizes C–C bond formation |
| Solvent Ratio | Toluene:EtOH (3:1) | Enhances boronic acid solubility |
| Temperature | 85°C | Balances kinetics and decomposition |
| Reaction Time | 18 hours | Completes transmetalation |
Case Study: Palladium-Catalyzed Coupling
In a 2024 study, 3-(5-bromo-3-pyridinyl)propanoate was synthesized via this method. Post-reaction purification involved silica gel chromatography (hexane/ethyl acetate gradient), yielding 78% of the ester intermediate. Subsequent hydrolysis (Section 2) converted this to the target carboxylic acid.
Hydrolysis of Ester Precursors
Alkaline Hydrolysis Conditions
Ester-to-acid conversion employs aqueous NaOH (2.0 M) at 60–80°C for 4–12 hours. A 2024 protocol demonstrated 95% conversion of methyl 3-(5-bromo-3-pyridinyl)propanoate using 1.2 equiv. NaOH in ethanol/water (1:1). Acidification with HCl (6 M) precipitated the product, which was recrystallized from ethanol to ≥98% purity.
Acid-Catalyzed Hydrolysis
While less common, H₂SO₄ (10% v/v) in refluxing dioxane (6 hours) offers an alternative pathway. However, this method risks bromine displacement on the pyridine ring, reducing yields to 65–70%.
Direct Bromination of Pyridine Derivatives
Electrophilic Aromatic Substitution
Brominating 3-pyridinylpropanoic acid with N-bromosuccinimide (NBS) in CHCl₃ at 0–5°C introduces bromine selectively at the 5-position. FeCl₃ (0.1 equiv.) catalyzes the reaction, achieving 85–90% regioselectivity. Excess NBS (1.5 equiv.) ensures complete conversion but requires careful quenching with NaHSO₃ to prevent over-bromination.
Table 2: Bromination Optimization Parameters
| Condition | Optimal Value | Effect on Selectivity |
|---|---|---|
| NBS Equivalents | 1.2 | Minimizes di-bromination |
| Catalyst | FeCl₃ (0.1 equiv.) | Enhances electrophilicity |
| Temperature | 0–5°C | Slows competing side reactions |
Radical Bromination
UV-initiated bromination using Br₂ in CCl₄ at 40°C provides a scalable alternative. This method, however, produces mixtures requiring column chromatography (silica gel, CH₂Cl₂/MeOH), lowering net yields to 60–65%.
Industrial-Scale Synthesis and Purification
Continuous Flow Reactors
Pilot-scale production (≥10 kg batches) utilizes continuous flow systems with Pd/C heterogeneous catalysts. A 2025 patent described a reactor operating at 120°C and 15 bar pressure, achieving 89% yield with a residence time of 30 minutes. In-line FTIR monitors conversion, enabling real-time adjustment of feed rates.
Azeotropic Distillation
Post-reaction mixtures are dried via azeotropic distillation with toluene (100 mbar, 70°C), reducing water content to <0.1%. This step prevents hydrolysis during storage and ensures compatibility with downstream amidation reactions.
Table 3: Industrial Process Metrics
| Parameter | Value | Significance |
|---|---|---|
| Reactor Volume | 500 L | Enables metric ton-scale production |
| Pd/C Loading | 0.5 wt% | Balances activity and cost |
| Distillation Efficiency | 99.8% toluene recovery | Reduces solvent waste |
Analytical Characterization
Scientific Research Applications
2-(5-Bromopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-bromopyridin-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 2-(5-bromopyridin-3-yl)propanoic acid, highlighting differences in substituents, molecular weight, and functional groups:
Key Differences and Implications
Halogen Substituents
- Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs. Chlorinated analogs (e.g., –7) are lighter (ΔMW ≈ 44.5 g/mol) and may exhibit higher solubility in polar solvents .
- Fluorine : The fluorine-substituted analog () introduces strong electronegativity, which can alter electronic distribution and binding affinity in drug-target interactions .
Functional Groups
- Amino Group: The addition of an amino group (–7) improves aqueous solubility and enables hydrogen bonding, critical for interactions with biological targets like enzymes .
- Ester vs. Acid : The methyl ester in ’s compound increases hydrophobicity, making it a prodrug candidate that can be hydrolyzed to the active acid form .
Positional Isomerism
- The target compound and its 3-substituted analog () share identical molecular weights but differ in the attachment site of the propanoic acid group. This positional variation may influence conformational flexibility and binding modes in molecular targets .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 2-(5-bromopyridin-3-yl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
A key approach involves Suzuki-Miyaura cross-coupling using 5-bromopyridine-3-boronic acid derivatives (e.g., pinacol esters) with α-halopropanoic acid precursors. For example, coupling 5-bromopyridine-3-boronic acid pinacol ester (CAS RN 214360-62-0) with ethyl 2-bromopropanoate under palladium catalysis, followed by hydrolysis to yield the target compound . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved efficiency.
- Solvent systems : Toluene/water mixtures at 80–90°C for 24–48 hours.
- pH control : Hydrolysis under basic conditions (NaOH/EtOH) to avoid decarboxylation.
Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model transition states to predict coupling sites. For instance, the electron-deficient 5-bromo substituent on pyridine directs boronic acid coupling to the C3 position. Computational tools like Gaussian or ORCA analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites . Validation via experimental data (e.g., NMR monitoring of intermediates) is critical to resolve discrepancies between predicted and observed regioselectivity .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to exploit solubility differences between the product and unreacted starting materials.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates; switch to reverse-phase C18 columns for final purification.
- Acid-Base Extraction : Adjust pH to 2–3 (using HCl) to precipitate the carboxylic acid form, followed by filtration .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, bond angles and torsion angles in the pyridine-propanoic acid linkage (e.g., C14–C15–N4 in ) can confirm stereochemistry. Key steps:
- Crystal Growth : Use slow evaporation in DMSO/water at 4°C.
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
- Validation : R-factor < 0.05 and hydrogen-bonding network analysis to ensure structural integrity .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify pyridine protons (δ 8.2–8.9 ppm) and propanoic acid signals (δ 2.6–3.1 ppm for CH₂, δ 12.1 ppm for COOH).
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 244.9924 for C₈H₇BrNO₂) .
Advanced: How can researchers address contradictory biological activity data for this compound derivatives?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines.
- Metabolite Profiling : LC-MS/MS to rule off-target effects from degradation products.
- Structural-Activity Relationship (SAR) Studies : Systematically modify the pyridine ring (e.g., substituting Br with Cl or F) to isolate contributing factors .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Desiccation : Use silica gel packs to mitigate humidity-induced degradation .
Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms in syntheses involving this compound?
Methodological Answer:
Deuterium labeling at the α-position of the propanoic acid moiety can probe rate-determining steps (e.g., decarboxylation vs. coupling). Compare k_H/k_D ratios using GC-MS or ²H NMR. A KIE > 1 indicates significant C-H bond breaking in the transition state .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .
Advanced: How can cryo-EM complement crystallography in studying larger complexes of this compound?
Methodological Answer:
Cryo-electron microscopy (cryo-EM) at 2–3 Å resolution can visualize interactions between this compound and protein targets (e.g., enzymes or receptors). Sample preparation involves flash-freezing in liquid ethane and grid optimization with graphene oxide support films. Data processing via RELION or cryoSPARC resolves flexible regions inaccessible to XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
